methyl 2-cyano-3-methoxybut-2-enoate
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Overview
Description
Methyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical reactions and has applications in synthetic organic chemistry. This compound is characterized by the presence of a cyano group, a methoxy group, and an ester functional group, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with methoxyacetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Condensation Reactions: The compound can undergo Claisen and Knoevenagel condensations, forming more complex molecules.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Condensation Reactions: Bases like sodium ethoxide or potassium tert-butoxide in solvents like ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted cyano and ester derivatives.
Condensation Reactions: β-keto esters and α,β-unsaturated esters.
Reduction: Amino esters and related compounds.
Scientific Research Applications
Methyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of bioactive molecules that exhibit antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-methoxybut-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of adjacent carbon atoms. This makes the compound a valuable intermediate in nucleophilic substitution and condensation reactions. Additionally, the ester group can undergo hydrolysis and transesterification reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacrylate: Similar in structure but primarily used as an adhesive (super glue).
Ethyl 2-cyano-3-methyl-2-butenoate: Shares the cyano and ester functional groups but differs in the alkyl chain length.
2-Cyano-3-methylbut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester
Uniqueness
Methyl 2-cyano-3-methoxybut-2-enoate is unique due to the presence of both a cyano group and a methoxy group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9NO3 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-cyano-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-5(10-2)6(4-8)7(9)11-3/h1-3H3 |
InChI Key |
QGXIHUUUMUYXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)OC |
Origin of Product |
United States |
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